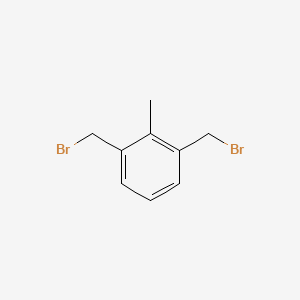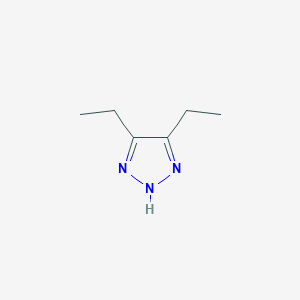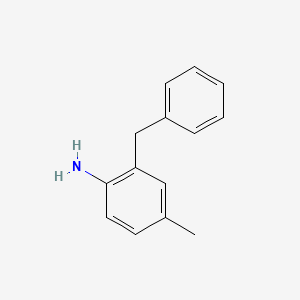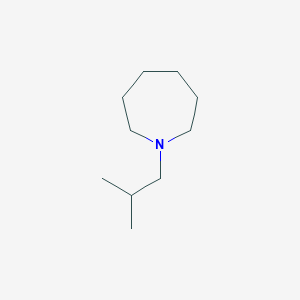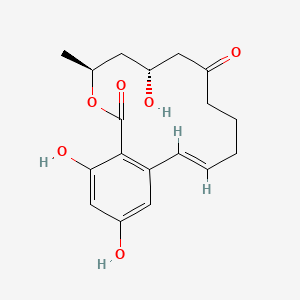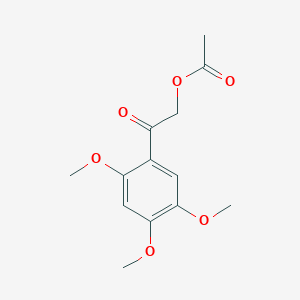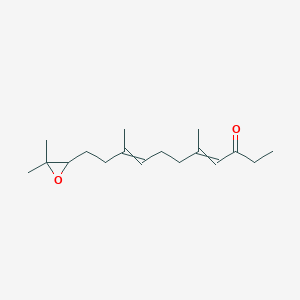
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one is a complex organic compound characterized by its unique structure, which includes an oxirane ring and multiple double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the epoxidation of a suitable precursor, such as a diene, using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The double bonds can be reduced using hydrogenation catalysts to yield saturated compounds.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include diols, saturated hydrocarbons, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one involves its interaction with molecular targets through its reactive oxirane ring and double bonds. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(3,3-Dimethyloxiran-2-yl)-2,7-dimethylnona-2,6-dien-1-ol
- 3-{3-[(3,3-dimethyloxiran-2-yl)methyl]-4-hydroxyphenyl}-2-hydroxypropanoic acid
Uniqueness
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one is unique due to its specific structural features, including the position and configuration of the oxirane ring and double bonds
Propiedades
Número CAS |
40522-09-6 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
11-(3,3-dimethyloxiran-2-yl)-5,9-dimethylundeca-4,8-dien-3-one |
InChI |
InChI=1S/C17H28O2/c1-6-15(18)12-14(3)9-7-8-13(2)10-11-16-17(4,5)19-16/h8,12,16H,6-7,9-11H2,1-5H3 |
Clave InChI |
FIVGGOAFTRVNPN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C=C(C)CCC=C(C)CCC1C(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


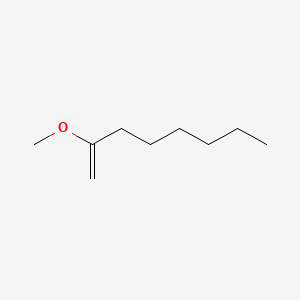
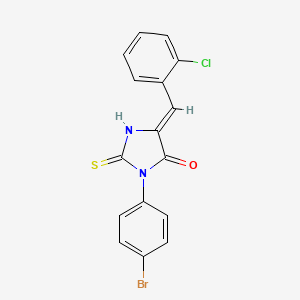

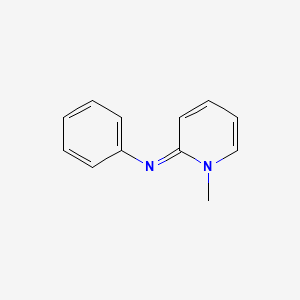
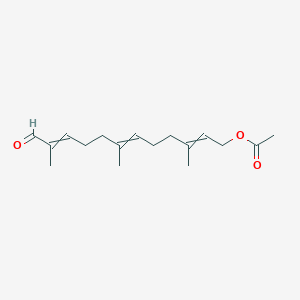
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)
